molecular formula C12H10N4O4S2 B3352896 2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline CAS No. 51657-41-1

2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline

Cat. No.: B3352896
CAS No.: 51657-41-1
M. Wt: 338.4 g/mol
InChI Key: IPFHDGFNMJCLQU-UHFFFAOYSA-N
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Description

2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline is a synthetic chemical compound featuring a disulfide bridge connecting two nitroaniline moieties, which may make it of significant interest in biochemical and materials science research. The presence of the reducible disulfide bond (-S-S-) suggests potential application as a building block for dynamic polymers or as a responsive linker in drug delivery systems, where cleavage under specific biological conditions could trigger payload release. Its structure, containing aromatic nitro groups and aniline derivatives, is similar to other compounds studied for their fungicidal properties, indicating potential for investigations into agrochemical applications . Researchers can also explore its use as an intermediate in the synthesis of more complex heterocyclic compounds or dyes. The primary amine groups allow for further functionalization, for instance through diazotization reactions, a transformation known for nitroaniline compounds . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for personal application. Researchers should consult the safety data sheet (SDS) prior to use, as compounds in this class may be toxic by inhalation, ingestion, or skin absorption and can cause irritation .

Properties

IUPAC Name

2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4S2/c13-9-5-7(15(17)18)1-3-11(9)21-22-12-4-2-8(16(19)20)6-10(12)14/h1-6H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFHDGFNMJCLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)SSC2=C(C=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344615
Record name Benzenamine, 2,2'-dithiobis[5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51657-41-1
Record name Benzenamine, 2,2'-dithiobis[5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline typically involves the reaction of 2-amino-4-nitrophenol with sulfur-containing reagents to form the disulfide bridge. One common method involves the oxidation of 2-amino-4-nitrophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide, leading to the formation of the disulfide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the stability of the nitro and amino groups while achieving efficient disulfide bond formation .

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro groups can yield corresponding amines, which can further react to form various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas in the presence of a catalyst.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products:

Scientific Research Applications

2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline involves its interaction with biological molecules through its nitro and amino groups. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of microbial growth or the modulation of biological pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds

Compound Name Functional Groups Unique Features Reference
2-[(2-Amino-4-nitrophenyl)disulfanyl]-5-nitroaniline Disulfide, nitro, aniline Redox-active S-S bridge -
2-(4-Morpholinylcarbonyl)-5-nitroaniline Morpholine carbonyl, nitroaniline High polarity (PSA = 101 Ų)
5-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-2-nitroaniline Piperazinyl sulfonyl, nitroaniline Bulky sulfonyl group
N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline Nitroso, morpholine, chloroaryl Nitroso group reactivity
2-[[2-(Dimethylamino)-5-methyl-phenyl]disulfanyl]-N,N,4-trimethyl-aniline Disulfide, dimethylamino Alkyl-substituted aromatic rings

Key Observations :

  • The disulfide bond in the target compound distinguishes it from sulfonyl (e.g., ) or carbonyl-linked analogs (e.g., ), offering reversible bond cleavage under reducing conditions .
  • Nitrosoanilines (e.g., ) exhibit distinct reactivity (e.g., coupling reactions) compared to nitroanilines, which are more stable but less electrophilic.

Physicochemical Properties

Table 2: Calculated and Experimental Properties

Property Target Compound (Estimated) 2-(4-Morpholinylcarbonyl)-5-nitroaniline 5-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-2-nitroaniline
Molecular Weight ~352 g/mol 251.24 g/mol ~483 g/mol (estimated)
XlogP (Hydrophobicity) ~2.0 (estimated) 1.5 ~3.2 (sulfonyl group increases lipophilicity)
Hydrogen Bond Acceptors 6 5 8
Topological Polar Surface Area ~150 Ų 101 Ų ~130 Ų

Analysis :

  • The target compound’s disulfide bond contributes to a higher molecular weight compared to morpholine derivatives but lower than sulfonyl-piperazine analogs .
  • Its moderate XlogP (~2.0) suggests better membrane permeability than polar sulfonic acids (e.g., ) but lower solubility than morpholine carbonyl derivatives .

Stability Considerations :

  • The disulfide bond in the target compound may degrade under strong reducing agents (e.g., dithiothreitol), unlike stable sulfonyl or carbonyl linkages .

Biological Activity

2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline, a compound with significant biological implications, has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring a disulfide linkage and nitroaniline groups, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H10N4O4S2, with a molecular weight of 306.36 g/mol. The compound features two distinct functional groups: an amino group and a nitro group, which are known to influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The compound has been shown to interact with various enzymes, particularly those involved in redox reactions due to the presence of disulfide bonds. This interaction can modulate enzymatic activity, influencing metabolic pathways related to cysteine metabolism.
  • Antioxidant Activity : The nitro groups within the compound may contribute to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.
  • Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, potentially through induction of apoptosis or disruption of cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InteractionModulates cystinyl aminopeptidases
Antioxidant ActivityScavenges free radicals
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Cytotoxicity in Cancer Cells :
    A study investigated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
  • Enzyme Interaction Studies :
    Research focused on the interaction between this compound and cystinyl aminopeptidases revealed that it acts as a competitive inhibitor. Kinetic studies demonstrated altered enzyme activity profiles when exposed to varying concentrations of the compound, indicating its potential utility in modulating enzyme functions related to cysteine metabolism.
  • Antioxidant Properties :
    In vitro assays demonstrated that this compound effectively reduced levels of reactive oxygen species (ROS) in cultured cells. This property highlights its potential role in protecting cells from oxidative damage, which is critical in various pathological conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and conditions for preparing 2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and disulfide bond formation. Critical steps include:

  • Protection of amine groups to prevent undesired side reactions.
  • Use of inert atmospheres (e.g., nitrogen) to stabilize reactive intermediates.
  • Controlled temperatures (e.g., 0–5°C for nitration steps) to optimize yields.
  • Analytical validation via HPLC or mass spectrometry to monitor reaction progress and purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for nitroaniline protons) and amine/disulfide proton signals. Use 15N^{15}\text{N}-NMR to resolve overlapping nitro group signals.
  • IR : Identify characteristic stretches for -NO2_2 (~1520 cm1^{-1} asymmetric, ~1350 cm1^{-1} symmetric) and -NH2_2 (~3400 cm1^{-1}). Cross-validate with HRMS for molecular ion [M+H]+ and isotopic patterns .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and WinGX resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain high-resolution data. Ensure data completeness > 95% and Rint_{int} < 0.04.
  • Structure Solution : Apply SHELXD for phase determination via direct methods. Refine with SHELXL, focusing on anisotropic displacement parameters for nitro groups and disulfide bonds.
  • Validation : Use WinGX for geometry optimization (e.g., bond length/angle deviations) and ORTEP for visualizing thermal ellipsoids. Address twinning or disorder using the TWIN/BASF commands in SHELXL .

Q. What strategies address contradictions in photoluminescence data for nitroaniline derivatives in sensing applications?

  • Methodological Answer :

  • Quenching Mechanisms : Distinguish static vs. dynamic quenching via Stern-Volmer analysis. For this compound, static quenching (linear SV plot at low concentrations) suggests ground-state interactions with analytes like Fe3+^{3+} or nitroaromatics.
  • Limit of Detection (LOD) : Cross-validate using time-resolved fluorescence to exclude solvent effects. For example, LODs < 1 ppm for nitroaniline homologues (e.g., 4-nitroaniline) require triplicate measurements with blank subtraction .

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model nitro group electron-withdrawing effects.
  • Charge Distribution : Calculate Mulliken charges to identify reactive sites (e.g., disulfide sulfur atoms with partial positive charges).
  • Reactivity Validation : Compare HOMO-LUMO gaps (~4.5 eV for nitroanilines) with experimental redox potentials. Address discrepancies by incorporating solvent effects (PCM model) .

Data Contradiction Analysis

Q. How to resolve discrepancies in NMR shifts caused by solvent or impurity effects?

  • Methodological Answer :

  • Solvent Calibration : Re-run NMR in deuterated DMSO or CDCl3_3 and compare with literature (e.g., δ 7.2–7.4 ppm for aromatic protons in DMSO).
  • Impurity Detection : Use HPLC-DAD (diode array detection) at 254 nm to identify by-products. HRMS can confirm adducts (e.g., [M+Na]+) interfering with spectral interpretation .

Applications in Advanced Research

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) with sensing capabilities?

  • Methodological Answer :

  • MOF Synthesis : React with Cd(II) or Zn(II) salts under solvothermal conditions (e.g., DMF/water, 120°C). Characterize porosity via BET surface area analysis.
  • Sensing Performance : Test photoluminescence quenching efficiency for nitroaromatics. For example, a Cd(II)-MOF showed LODs of 0.52 ppm for 4-nitroaniline, validated by PXRD and fluorescence lifetime decay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline

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